3-(5-Methyl-1,3,4-oxadiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline
Overview
Description
The compound “3-(5-Methyl-1,3,4-oxadiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline” is a complex organic molecule that includes a 1,3,4-oxadiazole ring and a tetrahydroisoquinoline ring . The 1,3,4-oxadiazole ring is a five-membered heterocyclic ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom .
Molecular Structure Analysis
The molecular structure of this compound would include a 1,3,4-oxadiazole ring attached to a tetrahydroisoquinoline ring. The exact structure would depend on the positions of these rings and any additional functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the oxadiazole ring could potentially make the compound more stable and resistant to hydrolysis .Scientific Research Applications
In a typical application of the scientific method, a researcher develops a hypothesis, tests it through various means, and then modifies the hypothesis based on the outcome of the tests and experiments . The modified hypothesis is then retested, further modified, and tested again, until it becomes consistent with observed phenomena and testing outcomes . In this way, hypotheses serve as tools by which scientists gather data .
From that data and the many different scientific investigations undertaken to explore hypotheses, scientists are able to develop broad general explanations, or scientific theories . This process is applied broadly in science, across many different fields .
Future Directions
properties
IUPAC Name |
2-methyl-5-(1,2,3,4-tetrahydroisoquinolin-3-yl)-1,3,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-8-14-15-12(16-8)11-6-9-4-2-3-5-10(9)7-13-11/h2-5,11,13H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEICBVMYDPSCBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2CC3=CC=CC=C3CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Methyl-1,3,4-oxadiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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